molecular formula C12H18N2 B11909092 (R)-Phenyl(piperidin-4-yl)methanamine

(R)-Phenyl(piperidin-4-yl)methanamine

Katalognummer: B11909092
Molekulargewicht: 190.28 g/mol
InChI-Schlüssel: PGUAFNQWXXXBAO-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-Phenyl(piperidin-4-yl)methanamine is a chiral amine compound that features a phenyl group attached to a piperidine ring, which is further connected to a methanamine group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-Phenyl(piperidin-4-yl)methanamine typically involves multi-step reactions starting from readily available precursors. One common method involves the reductive amination of phenylacetaldehyde with piperidine, followed by resolution of the racemic mixture to obtain the ®-enantiomer. The reaction conditions often include the use of reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of ®-Phenyl(piperidin-4-yl)methanamine may involve large-scale batch or continuous flow processes. The use of chiral catalysts or chiral resolution techniques is crucial to ensure the production of the desired enantiomer with high purity and yield. Solvent selection, temperature control, and reaction time optimization are key factors in scaling up the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

®-Phenyl(piperidin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl(piperidin-4-yl)methanone, while reduction could produce various secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

®-Phenyl(piperidin-4-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential as a ligand in receptor binding assays and as a probe in biochemical studies.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical agents targeting neurological disorders.

    Industry: The compound is used in the development of agrochemicals, dyes, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of ®-Phenyl(piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to G-protein coupled receptors (GPCRs) and alter signal transduction processes, leading to changes in cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-Phenyl(piperidin-4-yl)methanamine is unique due to its specific chiral configuration and the presence of both phenyl and piperidine groups. This structural combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C12H18N2

Molekulargewicht

190.28 g/mol

IUPAC-Name

(R)-phenyl(piperidin-4-yl)methanamine

InChI

InChI=1S/C12H18N2/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5,11-12,14H,6-9,13H2/t12-/m0/s1

InChI-Schlüssel

PGUAFNQWXXXBAO-LBPRGKRZSA-N

Isomerische SMILES

C1CNCCC1[C@H](C2=CC=CC=C2)N

Kanonische SMILES

C1CNCCC1C(C2=CC=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.